molecular formula C18H17NO3 B14224866 Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate CAS No. 825623-34-5

Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate

Cat. No.: B14224866
CAS No.: 825623-34-5
M. Wt: 295.3 g/mol
InChI Key: NNQPDLNQAAPCQC-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, substituted with a methoxy group at the 4-position, a phenyl group at the 7-position, and an ethyl ester at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core . The methoxy and phenyl substituents can be introduced through selective functional group transformations, such as methylation and Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups .

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

825623-34-5

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate

InChI

InChI=1S/C18H17NO3/c1-3-22-18(20)15-11-14-16(21-2)10-9-13(17(14)19-15)12-7-5-4-6-8-12/h4-11,19H,3H2,1-2H3

InChI Key

NNQPDLNQAAPCQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)C3=CC=CC=C3)OC

Origin of Product

United States

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